2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-3-22-12-11-16-17(20(22)24)5-4-6-18(16)26-13-19(23)21-14-7-9-15(25-2)10-8-14/h4-10H,3,11-13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNKPVHREDOHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinoline with 4-methoxyphenylacetic acid under acidic conditions. The reaction is often catalyzed by a strong acid such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Solvent recovery and recycling are also employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or modulate receptor activity to produce therapeutic effects.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-[(2-ethyl-1-oxo-tetrahydroisoquinolin-5-yl)oxy]acetamide (CAS 850905-22-5)
- Key Differences :
- The phenyl ring in the acetamide group has 2,4-dimethoxy substituents instead of a single 4-methoxy group.
- Impact : Enhanced electron-donating effects may improve solubility but reduce membrane permeability compared to the target compound.
- Molecular Weight : 384.43 g/mol (same as target compound).
- Synthesis : Similar routes involving amide coupling and heterocyclic ring formation, but purification requires gradient chromatography due to increased polarity .
2-[[2-(4-Chlorobenzyl)-1-oxo-tetrahydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide (CAS 850906-65-9)
Morpholinone-Based Acetamides (e.g., 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide)
- Key Differences: Replaces tetrahydroisoquinoline with a morpholinone ring. Molecular Weight: 347.42 g/mol (lower than target compound).
- Synthesis: Requires acetylation steps and base-mediated reactions, differing from tetrahydroisoquinoline synthesis .
Benzothiazole Derivatives (e.g., N-(6-methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide)
- Key Differences: Benzothiazole core instead of tetrahydroisoquinoline. Impact: The planar benzothiazole system may enhance intercalation with DNA or proteins but reduce solubility. Molecular Weight: ~356.38 g/mol (C17H16N2O3S).
- Applications: More suited for antimicrobial or anticancer applications due to benzothiazole’s known bioactivity .
Structural and Pharmacological Data Table
Research Findings and Trends
- Tetrahydroisoquinoline vs. Morpholinone: Tetrahydroisoquinoline derivatives generally exhibit better CNS penetration due to moderate lipophilicity, whereas morpholinones are more suited for peripheral targets .
- Substituent Effects :
- Synthetic Complexity: Tetrahydroisoquinoline derivatives require multi-step synthesis with careful purification, while benzothiazoles can be synthesized more efficiently .
Biological Activity
2-[(2-ethyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide is a complex organic compound notable for its unique structural features, including an isoquinoline moiety and a methoxyphenyl group. This compound has garnered attention for its potential biological activities, particularly within the realms of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's IUPAC name is 2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(4-methoxyphenyl)acetamide. Its molecular formula is , with a molar mass of approximately 366.40 g/mol. The structural characteristics contribute to its biological activity, making it a candidate for further research in drug development.
The biological activity of this compound may involve interactions with specific molecular targets, such as enzymes and receptors. It is hypothesized that it could inhibit certain enzymes involved in disease pathways or modulate receptor activities to exert therapeutic effects. For instance, the isoquinoline structure is known for its potential in interacting with neurotransmitter systems, which may be leveraged for neuropharmacological applications.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study by [source] found that derivatives of tetrahydroisoquinoline possess significant antibacterial activity against various strains of bacteria. This suggests that the compound may also have similar effects.
Anticancer Potential
The anticancer properties of isoquinoline derivatives have been well-documented. For example, studies have shown that certain isoquinoline-based compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways [source]. The specific activity of this compound in this context remains to be fully elucidated but is a promising area for future research.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of related compounds. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Tetrahydroisoquinoline derivative | Antibacterial | [source] |
| Isoquinoline analog | Anticancer (apoptosis induction) | [source] |
These studies underline the potential therapeutic applications of compounds with similar structures to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
